2-Chloro-6-methyl-3-nitropyridine
Overview
Description
2-Chloro-6-methyl-3-nitropyridine is an organic compound with the molecular formula C6H5ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the sixth position, and a nitro group at the third position on the pyridine ring
Mechanism of Action
Target of Action
The primary target of 2-Chloro-6-methyl-3-nitropyridine Nitropyridines, a class of compounds to which this compound belongs, are often used in the synthesis of various pharmaceuticals and agrochemicals .
Mode of Action
The mode of action of This compound For instance, they can react with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion can then react with SO2/HSO3– in water to yield 3-nitropyridine .
Biochemical Pathways
The specific biochemical pathways affected by This compound Nitropyridines are known to be involved in suzuki–miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound’s molecular weight is 17257 g/mol , which could influence its bioavailability and pharmacokinetics.
Result of Action
The specific molecular and cellular effects of This compound As a nitropyridine, it is likely involved in the synthesis of various compounds with potential biological activity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is recommended to store the compound at room temperature, preferably in a cool and dark place .
Biochemical Analysis
Biochemical Properties
2-Chloro-6-methyl-3-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the synthesis of fluorine-containing pyridinealdoxime derivatives, which are treatments for organophosphorus nerve-agent poisoning . The interactions of this compound with these biomolecules are crucial for its biochemical activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin irritation and serious eye irritation, indicating its impact on cellular responses . These effects highlight the importance of understanding the cellular interactions of this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift, which is a key aspect of its reaction mechanism . This shift plays a crucial role in its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. It is known to be air-sensitive and should be stored under inert gas to maintain its stability . Understanding these temporal effects is essential for its effective use in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high doses, it can cause toxic or adverse effects, while at lower doses, it may have therapeutic benefits. The compound’s impact on animal models is crucial for determining its safe and effective dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its biochemical activity and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biochemical activity . Understanding its transport and distribution is vital for its effective use in research and therapy.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. These factors play a crucial role in its biochemical activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-3-nitropyridine typically involves the nitration of 2-chloro-6-methylpyridine. One common method includes the reaction of 2-chloro-6-methylpyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is optimized for industrial settings by adjusting parameters such as temperature, concentration of reagents, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Coupling: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
Reduction: 2-Chloro-6-methyl-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-methyl-3-nitropyridine is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Used in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Employed in the production of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-nitro-6-methylpyridine
- 6-Chloro-2-methyl-3-nitropyridine
- 2-Chloro-6-methoxy-3-nitropyridine
Uniqueness
2-Chloro-6-methyl-3-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile compound in various research applications .
Properties
IUPAC Name |
2-chloro-6-methyl-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEVSGOVFXWCIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361475 | |
Record name | 2-chloro-6-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56057-19-3 | |
Record name | 2-chloro-6-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-methyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-chloro-6-methyl-3-nitropyridine in the synthesis of unsymmetrical bipyridyl ligands?
A1: this compound serves as a crucial starting material in the synthesis of 6,6′-dimethyl-3-nitro-2,2′-bipyridine, an unsymmetrical bipyridyl ligand. This synthesis is achieved through a palladium-catalyzed Stille coupling reaction with 6-methyl-2-trimethylstanniopyridine []. The resulting bipyridine compound acts as a precursor to ligands designed to mimic the central subunit of streptonigrin, an antitumor drug.
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